molecular formula C21H17NO B3004299 (2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide CAS No. 328539-97-5

(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide

Cat. No.: B3004299
CAS No.: 328539-97-5
M. Wt: 299.373
InChI Key: DAGUGQHDMKIAPI-NTEUORMPSA-N
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Description

(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C21H17NO and its molecular weight is 299.373. The purity is usually 95%.
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Biological Activity

(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide, with a molecular formula of C21_{21}H17_{17}NO and a molecular weight of approximately 299.373 g/mol, is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A dihydroacenaphthylene moiety : Contributing to its hydrophobic characteristics.
  • A phenylprop-2-enamide group : Known for its bioactive properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21_{21}H17_{17}NO
Molecular Weight299.373 g/mol
IUPAC NameThis compound
Purity~95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Research indicates that it may exhibit:

  • Anticonvulsant Activity : Similar compounds have shown promise in treating epilepsy by modulating neurotransmitter release and inhibiting seizure activity.
  • Anti-inflammatory Properties : Compounds in the same class have been noted to inhibit cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced inflammation.

Case Studies and Research Findings

  • Anticonvulsant Activity :
    • A study on related cinnamamide derivatives demonstrated significant anticonvulsant effects in animal models. For instance, compounds similar to this compound showed effective ED50 values in various seizure models (e.g., maximal electroshock test) .
    ModelED50 (mg/kg)
    Maximal Electroshock Test44.46 (mice, i.p.)
    6-Hz Psychomotor Seizure71.55 (mice, i.p.)
  • Anti-inflammatory Activity :
    • Similar compounds have been shown to inhibit COX and lipoxygenase enzymes effectively. For example, L651896 inhibited COX activity at concentrations significantly lower than those required for other inflammatory mediators .
  • Safety Profile :
    • In vitro studies assessing cytotoxicity in cell lines such as HepG2 and H9c2 indicated that the compound is safe at concentrations up to 100 µM, suggesting a favorable safety profile for further pharmacological exploration .

Potential Therapeutic Applications

Given its promising biological activities, this compound could be developed as a lead compound for:

  • Antiepileptic Drugs : Targeting various forms of epilepsy through modulation of neurotransmitter systems.
  • Anti-inflammatory Agents : Potential use in chronic inflammatory conditions due to its ability to inhibit key inflammatory pathways.

Properties

IUPAC Name

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-20(14-9-15-5-2-1-3-6-15)22-19-13-12-17-11-10-16-7-4-8-18(19)21(16)17/h1-9,12-14H,10-11H2,(H,22,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGUGQHDMKIAPI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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